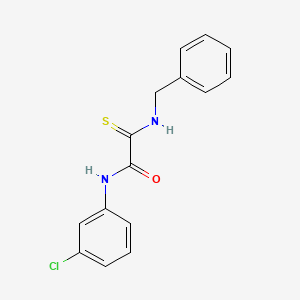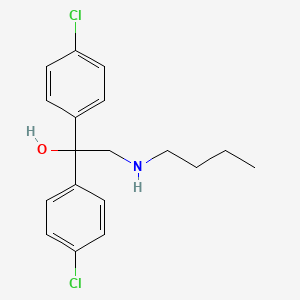
2-(benzylamino)-N-(3-chlorophenyl)-2-sulfanylideneacetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic amines and halogenated compounds. For instance, in one study, 2,3-dihydro-1,4-benzodioxin-6-amine was reacted with 4-chlorobenzenesulfonyl chloride in an aqueous basic medium, followed by further reactions with various substituted anilines to obtain a series of acetamide derivatives . These synthetic routes typically involve the use of activating agents like lithium hydride and solvents such as dimethylformamide (DMF), which are common in the synthesis of amide compounds.
Molecular Structure Analysis
The molecular structure and vibrational assignments of similar compounds have been investigated using density functional theory (DFT) methods and spectroscopic techniques like FT-IR and FT-Raman . The optimized geometries often show significant planarity or non-planarity between phenyl and heterocyclic rings, influenced by the nature of the substituents. The presence of strong hydrogen-bonded interactions, as revealed by NBO analysis, plays a crucial role in the stability and molecular conformation of these compounds .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their vibrational spectra, have been characterized to support their structural confirmations . The Hirshfeld surface analysis provides insight into the intermolecular contacts and crystal packing, which are important for understanding the solid-state properties . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been predicted to assess the drug-likeness of these molecules .
Relevant Case Studies
The antimicrobial and antifungal activities of synthesized acetamide derivatives have been evaluated, with some showing promising results. For example, one compound exhibited good antimicrobial potential with a low percentage of hemolytic activity, indicating its potential as a therapeutic agent . Additionally, molecular docking studies have been conducted to investigate the antiviral potency of these compounds against targets like the SARS-CoV-2 protease, with binding energies suggesting strong interactions .
Scientific Research Applications
Crystallographic Insights
The compound "2-(benzylamino)-N-(3-chlorophenyl)-2-sulfanylideneacetamide" and its derivatives are structurally characterized, displaying unique conformational characteristics. For instance, a study detailed the crystal structures of related compounds, noting a folded conformation of the molecules, with angles indicating the orientation of various rings in the structure. This type of structural information is crucial for understanding how these compounds interact at the molecular level, which can be important in the design of materials or drugs (Subasri et al., 2017).
Antiviral Applications
A derivative of the compound was synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, indicating its potential as a therapeutic agent (Ghosh et al., 2008).
Spectroscopic Analysis and Computational Modeling
The vibrational signatures of a similar compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, were characterized using Raman and Fourier transform infrared spectroscopy. The study compared experimental results with ab initio calculations, providing insights into the molecule's geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers. Such detailed spectroscopic information is vital for understanding the physical and chemical properties of these compounds (Jenepha Mary et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(benzylamino)-N-(3-chlorophenyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-12-7-4-8-13(9-12)18-14(19)15(20)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSXGISKRCGNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185370 | |
| Record name | N-(3-Chlorophenyl)-2-[(phenylmethyl)amino]-2-thioxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-N-(3-chlorophenyl)-2-sulfanylideneacetamide | |
CAS RN |
329079-21-2 | |
| Record name | N-(3-Chlorophenyl)-2-[(phenylmethyl)amino]-2-thioxoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329079-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-2-[(phenylmethyl)amino]-2-thioxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B3035443.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3035444.png)
![5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-methylthieno[2,3-c]isothiazol-4-amine](/img/structure/B3035446.png)

![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)
![Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3035449.png)
![4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3035451.png)
![3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B3035453.png)
![(2E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-(dimethylaminomethylidene)butane-1,3-dione](/img/structure/B3035454.png)
![2-[5-(Dimethylamino)tetrazol-1-yl]acetamide](/img/structure/B3035458.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methoxyphenyl)methylamino]ethanol](/img/structure/B3035463.png)


![(3E)-1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(dimethylaminomethylidene)urea](/img/structure/B3035466.png)